molecular formula C10H11ClF2O B8031282 1-Butoxy-5-chloro-2,4-difluorobenzene

1-Butoxy-5-chloro-2,4-difluorobenzene

Cat. No.: B8031282
M. Wt: 220.64 g/mol
InChI Key: OCKIZWHCGHPIQG-UHFFFAOYSA-N
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Description

1-Butoxy-5-chloro-2,4-difluorobenzene is an organic compound with the molecular formula C10H11ClF2O It is a derivative of benzene, characterized by the presence of butoxy, chloro, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxy-5-chloro-2,4-difluorobenzene typically involves the substitution of hydrogen atoms on a benzene ring with butoxy, chloro, and difluoro groups. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,4-difluorobenzene is reacted with butanol under basic conditions to introduce the butoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-5-chloro-2,4-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the benzene ring or substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium butoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include reduced benzene derivatives with modified substituents.

Scientific Research Applications

1-Butoxy-5-chloro-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-butoxy-5-chloro-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding or hydrophobic interactions, while the chloro and difluoro groups can engage in halogen bonding or dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-5-chloro-2,4-difluorobenzene is unique due to the combination of butoxy, chloro, and difluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-butoxy-5-chloro-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-5-7(11)8(12)6-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIZWHCGHPIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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